N-butyl-7-(4-isopropylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-butyl-7-(4-isopropylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide is a complex organic compound belonging to the pyrazolo[1,5-a]pyrimidine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-7-(4-isopropylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide typically involves a multi-step process:
Formation of the Pyrazole Ring: The initial step often involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones to form the pyrazole ring.
Construction of the Pyrimidine Ring: The pyrazole intermediate is then reacted with suitable reagents to form the pyrimidine ring, often through condensation reactions.
Industrial Production Methods
Industrial production of this compound may utilize automated synthesis platforms to ensure high yield and purity. Techniques such as continuous flow synthesis and microwave-assisted reactions can be employed to optimize reaction conditions and reduce production time.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives of the compound react with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, N-butyl-7-(4-isopropylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound has shown promise as an antitumor agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation . It is also being investigated for its potential use in treating other diseases, such as inflammatory disorders and neurological conditions.
Industry
In the industrial sector, this compound’s photophysical properties make it suitable for use in material science, particularly in the development of organic light-emitting diodes (OLEDs) and other electronic devices .
Mechanism of Action
The mechanism by which N-butyl-7-(4-isopropylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide exerts its effects involves the inhibition of specific molecular targets, such as kinases and other enzymes. This inhibition disrupts critical signaling pathways within cells, leading to the suppression of cell growth and proliferation. The compound’s ability to interact with these targets is attributed to its unique structural features, which allow for high binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 7-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide
- 7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
- N-butyl-7-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
Uniqueness
Compared to these similar compounds, N-butyl-7-(4-isopropylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide exhibits enhanced biological activity and improved pharmacokinetic properties. Its unique isopropylphenyl group contributes to better membrane permeability and increased metabolic stability, making it a more effective candidate for drug development.
Properties
IUPAC Name |
N-butyl-7-(4-propan-2-ylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O/c1-4-5-11-22-20(25)17-13-23-24-18(10-12-21-19(17)24)16-8-6-15(7-9-16)14(2)3/h6-10,12-14H,4-5,11H2,1-3H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPIFDHBORVHATQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=C2N=CC=C(N2N=C1)C3=CC=C(C=C3)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.